Cas no 70713-45-0 (Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)

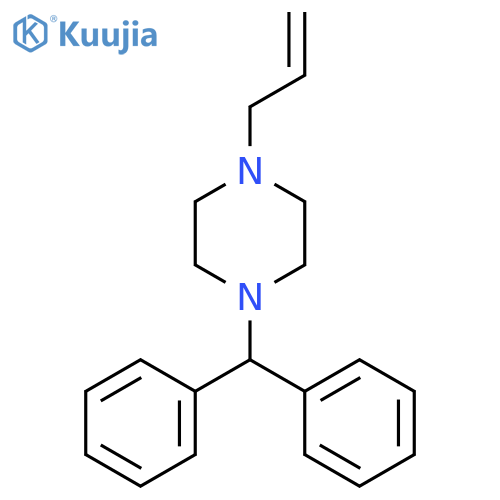

70713-45-0 structure

商品名:Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- 化学的及び物理的性質

名前と識別子

-

- Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-

- 1-benzhydryl-4-prop-2-enylpiperazine

- Aligeron

- 1-(Diphenylmethyl)-4-(2-propenyl)piperazine

- 1-(Diphenylmethyl)-4-(2-propenyl)piperazine,dihydrochloride

- 1-(diphenylmethyl)-4-(prop-2-en-1-yl)piperazine

- 1-allyl-4-benzhydryl-piperazine

- 1-benzhydryl-4-allyl-piperazine

- Piperazine,1-(diphenylmethyl)-4-(2-propenyl)

- DTXSID50220978

- 1-benzhydryl-4-allylpiperazine dihydrochloride

- Piperazine, 1-(diphenylmethyl)-4-(2-propenyl)-

- CS-6748

- 1-(Diphenylmethyl)-4-(2-propenyl)piperazine, dihydrochloride

- 70713-45-0

- AKOS040755377

- SCHEMBL10351966

- BRN 0543456

- HY-101602

- N'-benzhydryl-N''-allylpiperazine

- DA-70691

- DTXCID80143469

-

- インチ: InChI=1S/C20H24N2/c1-2-13-21-14-16-22(17-15-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2

- InChIKey: QWGCFVBATALVAQ-UHFFFAOYSA-N

- ほほえんだ: C=CCN1CCN(C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

計算された属性

- せいみつぶんしりょう: 292.19400

- どういたいしつりょう: 292.193948774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 6.5Ų

じっけんとくせい

- PSA: 6.48000

- LogP: 3.45540

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49358-20mg |

Aligeron |

70713-45-0 | 98% | 20mg |

¥5349.00 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A877715-1mg |

Aligeron |

70713-45-0 | 98% | 1mg |

¥1,026.00 | 2022-09-03 | |

| Biosynth | VCA71345-5 mg |

Aligeron |

70713-45-0 | 5mg |

$394.20 | 2022-12-28 | ||

| Biosynth | VCA71345-25 mg |

Aligeron |

70713-45-0 | 25mg |

$1,182.50 | 2022-12-28 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49358-10mg |

Aligeron |

70713-45-0 | 98% | 10mg |

¥3031.00 | 2023-09-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A877715-5mg |

Aligeron |

70713-45-0 | 98% | 5mg |

¥2,052.00 | 2022-09-03 | |

| Biosynth | VCA71345-10 mg |

Aligeron |

70713-45-0 | 10mg |

$630.60 | 2022-12-28 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49358-1mg |

Aligeron |

70713-45-0 | 98% | 1mg |

¥891.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49358-5mg |

Aligeron |

70713-45-0 | 98% | 5mg |

¥1782.00 | 2023-09-08 | |

| Ambeed | A147155-5mg |

Aligeron |

70713-45-0 | 98% | 5mg |

$213.0 | 2025-02-22 |

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

70713-45-0 (Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-) 関連製品

- 216581-01-0(1,4-Bis(benzhydryl)piperazine)

- 82-92-8(Cyclizine)

- 841-77-0(1-(diphenylmethyl)piperazine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70713-45-0)Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-

清らかである:99%

はかる:5mg

価格 ($):192.0